molecular formula C11H14ClNO3 B12788775 Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate CAS No. 6632-17-3

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate

Cat. No.: B12788775
CAS No.: 6632-17-3
M. Wt: 243.68 g/mol
InChI Key: RSLQQFJGQPKMAD-UHFFFAOYSA-N
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Description

. This compound is characterized by its achiral nature and lack of defined stereocenters . It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl (5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 5-chloro-2-methoxyaniline with isopropyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of isopropyl (5-chloro-2-methoxyphenyl)carbamate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl (5-chloro-2-methoxyphenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

Isopropyl (5-chloro-2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of isopropyl (5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

  • Isopropyl (4-chloro-2-methoxyphenyl)carbamate
  • Isopropyl (5-chloro-3-methoxyphenyl)carbamate
  • Isopropyl (5-chloro-2-ethoxyphenyl)carbamate

Comparison: Isopropyl (5-chloro-2-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

6632-17-3

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

propan-2-yl N-(5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-7(2)16-11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14)

InChI Key

RSLQQFJGQPKMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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